o-tolyl 10H-phenothiazine-10-carboxylate
Description
Properties
Molecular Formula |
C20H15NO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2-methylphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO2S/c1-14-8-2-5-11-17(14)23-20(22)21-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)21/h2-13H,1H3 |
InChI Key |
GUKIJFIFHIRCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
10H-Phenothiazine as a Scaffold
10H-phenothiazine, a tricyclic heterocycle with a sulfur and nitrogen atom, serves as the foundational structure. Its reactivity at the 10-position is well-documented, particularly for substitutions involving alkylation, acylation, or reductive amination. The electron-rich nitrogen at position 10 facilitates nucleophilic attacks, making it amenable to carboxylation reactions.
o-Tolyl Carboxylate Esterification
The introduction of the o-tolyl group (ortho-methylphenyl) as a carboxylate ester requires either:
-
Direct acylation of 10H-phenothiazine with o-tolyl chloroformate.
-
Stepwise synthesis involving prior carboxylation followed by esterification with o-cresol.
Direct Acylation via Chloroformate
Reaction Mechanism and Conditions
The most straightforward method involves reacting 10H-phenothiazine with o-tolyl chloroformate under basic conditions. This one-pot reaction proceeds via nucleophilic acyl substitution:
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine (1.5–2.0 equivalents).
-
Temperature : 0°C to room temperature (20–25°C).
-
Reaction Time : 4–12 hours.
Example :
In a nitrogen-purged flask, 10H-phenothiazine (1.0 eq) and TEA (1.5 eq) are dissolved in DCM. o-Tolyl chloroformate (1.2 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 8 hours, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate 4:1).
Yield and Selectivity
Stepwise Carboxylation-Esterification
Synthesis of 10H-Phenothiazine-10-Carboxylic Acid
Prior carboxylation of 10H-phenothiazine can be achieved using phosgene or its safer equivalents (e.g., triphosgene). Subsequent esterification with o-cresol provides the target compound.
Conditions :
-
Solvent: DCM or THF.
-
Base: Pyridine (2.0 eq).
-
Temperature: 0°C to reflux.
Conditions :
-
Solvent: DCM.
-
Base: TEA (1.5 eq).
-
Temperature: Room temperature.
Advantages and Limitations
-
Advantages : Higher purity due to intermediate isolation.
-
Limitations : Multi-step synthesis lowers overall yield (50–70%) and requires handling of toxic reagents like phosgene.
Alternative Methods: Reductive Amination and Acylation
Reductive Amination-Based Approaches
While reductive amination is predominantly used for alkylating phenothiazines, adaptations for carboxylate synthesis are less common. However, in situ generation of carbonyl intermediates via reductive conditions could theoretically facilitate esterification.
Hypothetical Pathway :
-
React 10H-phenothiazine with glyoxylic acid to form an imine.
-
Reduce the imine to a secondary amine.
-
Esterify the carboxylic acid with o-cresol.
This route remains speculative and lacks experimental validation in the literature.
Analytical Characterization
Spectroscopic Data
Key markers for this compound (hypothetical data based on phenyl analog):
-
¹H NMR (CDCl₃) : δ 7.20–7.45 (m, aromatic H), 6.90–7.10 (m, phenothiazine H), 2.35 (s, o-tolyl CH₃).
-
¹³C NMR : δ 165.5 (C=O), 140–125 (aromatic C), 20.1 (CH₃).
-
IR (cm⁻¹) : 1740 (C=O), 1260 (C-O).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) typically shows ≥95% purity for phenyl analogs, suggesting comparable results for the o-tolyl derivative.
Challenges and Optimization Strategies
Steric Hindrance from o-Tolyl Group
The ortho-methyl group introduces steric bulk, potentially slowing reaction kinetics. Mitigation strategies include:
-
Using excess o-tolyl chloroformate (1.5 eq).
-
Prolonging reaction times (up to 24 hours).
Chemical Reactions Analysis
O-tolyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-tolyl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The structural and functional properties of o-tolyl 10H-phenothiazine-10-carboxylate are best understood in comparison to analogous esters, such as phenyl, p-tolyl, and tert-butyl derivatives. Below is a systematic analysis:
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : The ortho-methyl group in the o-tolyl derivative induces torsional strain, reducing planarity compared to the phenyl and p-tolyl analogs. This aligns with findings in boron-based compounds, where o-tolyl groups caused smaller torsion angles (e.g., 41.99° vs. 50.0–54.98° for m-xylyl).
- Lipophilicity : The tert-butyl ester exhibits the highest LogP due to its bulky, hydrophobic substituent, suggesting superior membrane permeability.
Stability and Reactivity
- Hydrolysis Resistance : Electron-donating groups (e.g., methyl in o-tolyl and p-tolyl) enhance ester stability against hydrolysis compared to electron-withdrawing substituents.
- Photophysical Properties: Phenothiazines with bulky substituents (e.g., tert-butyl) show redshifted luminescence due to reduced aggregation quenching, a property less pronounced in o-tolyl derivatives.
Q & A
What are the established synthetic routes for o-tolyl 10H-phenothiazine-10-carboxylate, and which reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the phenothiazine core and (2) esterification with o-tolyl groups.
- Step 1: Core Modification : Phenothiazine derivatives are often synthesized via nucleophilic substitution or reductive amination. For example, introducing a carboxylate group at the 10-position can be achieved using formylating agents (e.g., acetic anhydride) followed by esterification ( ).
- Step 2: Esterification : Reacting 10H-phenothiazine-10-carbonyl chloride with o-tolyl alcohol under anhydrous conditions is a common approach. Solvent choice (e.g., dimethylformamide [DMF]) enhances intermediate solubility and reactivity ( ).
- Critical Conditions : Temperature control (60–80°C for esterification), inert atmosphere (to prevent oxidation), and catalysts (e.g., pyridine for acid scavenging) are essential for high yields (>70%) ( ).
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, respectively. Aromatic protons in the o-tolyl group typically appear as doublets in δ 6.8–7.2 ppm ().
- Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700–1750 cm and S–C vibrational modes at ~650 cm ( ).
- Single-Crystal X-ray Diffraction : Resolves structural ambiguities, such as bond angles and torsion angles. Software like SHELXL refines data (R factor < 0.08) ( ).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 364.1 for CHNOS) ( ).
How does the electronic structure of the o-tolyl substituent influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer:
The electron-donating methyl group in the o-tolyl moiety stabilizes adjacent cationic intermediates via hyperconjugation, directing electrophilic substitution to the para position. Computational studies (e.g., MINDO/3) show that o-tolyl derivatives exhibit lower activation energies (~15 kJ/mol) for oxidation compared to unsubstituted analogs, favoring sulfoxide formation ( ). Steric hindrance from the methyl group also reduces nucleophilic attack at the 2-position, as shown in kinetic studies ().
What computational methods are recommended for analyzing the thermochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) incorporate exact exchange terms, improving accuracy for atomization energies (average deviation ±2.4 kcal/mol) ( ).
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for single-point energy calculations.
- Thermochemical Analysis : Calculate Gibbs free energy changes (ΔG) for reactions like ester hydrolysis. For example, ΔG for o-tolyl ester hydrolysis is ~-8.2 kcal/mol, indicating spontaneity under basic conditions ( ).
How can crystallographic data resolve structural uncertainties in phenothiazine derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For o-tolyl derivatives, expect triclinic crystal systems with P symmetry ( ).
- Refinement Tools : SHELXL refines parameters (e.g., bond lengths, anisotropic displacement), achieving R < 0.05 for high-quality datasets. ORTEP-3 visualizes thermal ellipsoids to assess disorder ( ).
- Key Metrics : Validate with a data-to-parameter ratio > 15 and mean σ(C–C) < 0.006 Å ( ).
What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Cholinesterase Inhibition Assays : Use Ellman’s method with acetylthiocholine as a substrate. Monitor absorbance at 412 nm for 10 minutes. Include controls: (1) substrate-only (no inhibitor), (2) enzyme-free, and (3) tacrine as a positive control (IC ~100 nM) ( ).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC using nonlinear regression (e.g., GraphPad Prism). For phenothiazine derivatives, typical IC values range from 5–50 µM ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
